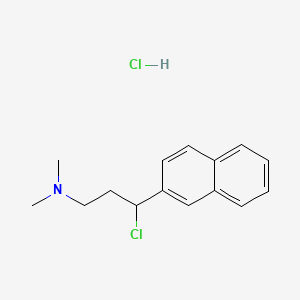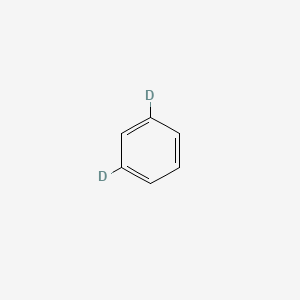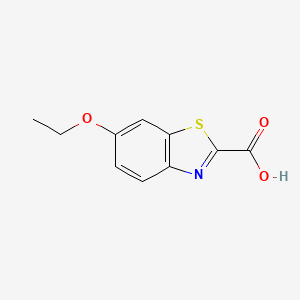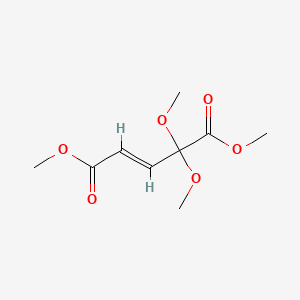
Silacyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclopropane is a key member of the organosilicon family . It has received considerable attention in synthetic chemistry due to the activation of the silicon–carbon bond . This activation is followed by ring-opening and ring expansion processes, leading to the production of some important organosilicon compounds .
Synthesis Analysis
The synthesis of Silacyclopropane involves several steps. For instance, a phosphine-stabilized silacyclopropyl cation has been synthesized and fully characterized . The synthesis of (±)-1′-epi-stegobinone has been accomplished in ten steps and 17% overall yield from a recently reported silacyclopropane-derived diol . All stereocenters of the final product were established relative to the stereochemistry of the initial silacyclopropane .Molecular Structure Analysis
The molecular structure of Silacyclopropane has been characterized in solution by NMR spectroscopy and in the solid state by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Silacyclopropane exhibits interesting chemical reactions. For instance, a phosphine-stabilized silacyclopropyl cation reversibly isomerizes into the corresponding seven-membered cyclic (alkyl)-(amino)silylene at room temperature via a formal migratory ethylene insertion into the Si P bond . Although the silylene has not been spectroscopically detected, its transient formation has been evidenced by the isolation of the corresponding disilene dimer .Physical And Chemical Properties Analysis
The physical and chemical properties of Silacyclopropane are influenced by its chemistry. The silicon–carbon bond can be activated, leading to ring-opening and ring expansion processes . This results in the production of some important organosilicon compounds .Scientific Research Applications
Stability and Isomerization : Silacyclopropane and its isomers have been studied for their geometries, relative energies, and electron density distributions. VinyIsilane was found to be the most stable isomer, with methyl substitution preferred at the silicon end of both silaethylene and methyl silylene (Gordon, 1980).
Silacyclopropanation of Alkenes : A method for silacyclopropanation of alkenes using metal-catalyzed silylene transfer has been developed. This approach offers a mild, functional group tolerant method for forming complex silacyclopropanes (Ciraković, Driver, Woerpel, 2002).
Radical-Based Mechanism in Insertion Reactions : The insertion reactions of silacyclopropanes with p-benzoquinones, leading to oxasilacyclopentanes, involve radical intermediates. This radical-based mechanism was expanded to include reactions with dienones, aryl aldehydes, and electron-deficient enones (Rotsides, Woerpel, 2016).
Copper-Catalyzed Reactions with Carbonyl Compounds : Silacyclopropanes react with carbonyl compounds in a stereospecific and highly selective fashion, catalyzed by copper salts. This reaction demonstrates potential for forming complex organic molecules with defined stereochemistry (Franz, Woerpel, 1999).
Synthetic Applications in Organic Chemistry : Silacyclopropanes have been used in stereoselective organic synthesis, serving as intermediates for the synthesis of polyoxygenated organic molecules. The products of these reactions have shown significant potential in various synthetic applications (Franz, Woerpel, 2000).
Structural Studies on Silaheterocycles : Research has been conducted on the molecular structure of silaheterocyclic compounds, including silacyclopropanes. This includes the study of structural characteristics and reactivity patterns of these compounds (Lukevics, Pudova, 1998).
Silver-Mediated Silylene Transfer : Kinetic studies have explored the mechanism of silver-mediated silylene transfer from silacyclopropane to alkenes. This research contributes to understanding the catalytic processes involving silacyclopropanes (Driver, Woerpel, 2004).
Mechanism of Action
Future Directions
The future directions in the research of Silacyclopropane could involve further exploration of its synthesis, chemical reactions, and applications. The growing landscape in the reactions of silacyclobutanes, a related compound, suggests that there could be fascinating new progress in the study of Silacyclopropane .
properties
IUPAC Name |
silirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Si/c1-2-3-1/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJMYVOQWDQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[SiH2]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silacyclopropane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


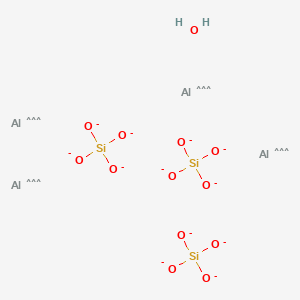


![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)

